molecular formula C10H12O3 B8639089 2-(4-(2-Hydroxyethyl)phenoxy)acetaldehyde

2-(4-(2-Hydroxyethyl)phenoxy)acetaldehyde

Cat. No.: B8639089
M. Wt: 180.20 g/mol
InChI Key: YMQCURNLAOQLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-Hydroxyethyl)phenoxy)acetaldehyde is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-[4-(2-hydroxyethyl)phenoxy]acetaldehyde

InChI

InChI=1S/C10H12O3/c11-6-5-9-1-3-10(4-2-9)13-8-7-12/h1-4,7,11H,5-6,8H2

InChI Key

YMQCURNLAOQLDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)OCC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Concentrated hydrochloric acid (5 mL) was added to a solution of 2-(4-(2,2-diethoxyethoxy)phenyl)ethanol [Aromatic Intermediate 12, step a] (0.76 g) in 1,4-dioxane (10 mL) and the resulting mixture was stirred for 1 h. The reaction was diluted with water (50 mL) and extracted with ethyl acetate (3×50 mL). The combined organic solutions were washed with water (50 mL) and brine (50 mL), then dried over sodium sulphate, filtered and evaporated in vacuo to give the subtitled compound, which was used directly. Yield 0.35 g.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
2-(4-(2,2-diethoxyethoxy)phenyl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Concentrated hydrochloric acid (5 mL) was added to a solution of 2-(4-(2,2-diethoxyethoxy)phenyl)ethanol (example 3, step a) (0.76 g) in 1,4-dioxane (10 mL) and the resulting mixture was stirred for 1 h. The reaction was diluted with water (50 mL) and extracted with ethyl acetate (3×50 mL). The combined organic solutions were washed with water (50 mL) and brine (50 mL), then dried over sodium sulphate, filtered and evaporated in vacuo to give the subtitled compound, which was used directly. Yield 0.35 g.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
2-(4-(2,2-diethoxyethoxy)phenyl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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